molecular formula C13H19BFNO2 B1397087 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1227210-37-8

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1397087
CAS No.: 1227210-37-8
M. Wt: 251.11 g/mol
InChI Key: RCRQHOCOLMHIIJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a boronic acid derivative. This compound is of interest in various scientific research applications due to its potential reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

  • Boronic Acid Derivative Formation: The starting material is often a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Methylation: The methylation step involves the addition of a methyl group to the aromatic ring, typically using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LAH), sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents (e.g., bromine, chlorine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., ammonia, amines).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines, alcohols, and hydrocarbons.

  • Substitution Products: Halogenated compounds, nitro compounds, and sulfonated derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic frameworks.

Biology: The compound's fluorine atom can enhance the biological activity of certain molecules, making it valuable in the design of pharmaceuticals and agrochemicals. Its ability to interact with biological targets can lead to the development of new drugs and pesticides.

Medicine: 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases. Its structural features can improve the pharmacokinetic properties of therapeutic agents.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of various materials, including polymers and advanced materials. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing their activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, modulating their signaling pathways and affecting cellular responses.

  • Pathways: The compound may influence various biochemical pathways, including those related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole

  • 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Uniqueness: 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the fluorine atom and the boronic acid derivative provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRQHOCOLMHIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141082
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227210-37-8
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227210-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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